

Omipalisib p-AKT p-S6 inhibition Western blot confirmation

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Compound Focus: Omipalisib

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Quantitative Inhibition Data of Omipalisib

The following table consolidates data on **Omipalisib**'s effects on cell viability and key signaling phosphoproteins from multiple cancer types:

Cancer Model / Cell Line	Assay Type / Key Findings	Observed Effect / IC ₅₀ Value	Reference
Esophageal Squamous Cell Carcinoma (ESCC) (e.g., KYSE150)	MTT cell viability assay	IC ₅₀ in low nanomolar range [1]	
	Western Blot (in vitro)	Decreased p-AKT, p-4EBP1, p-S6 , p-ERK [1]	
	Western Blot (in vivo, xenograft)	Suppressed p-AKT and p-S6 [1]	
Burkitt Lymphoma (e.g., Ramos, Daudi)	Cell viability (Cell-Titer Glo)	IC ₅₀ : 0.01 µM (10 nM) [2]	

Cancer Model / Cell Line	Assay Type / Key Findings	Observed Effect / IC ₅₀ Value	Reference
	Western Blot (downstream signaling)	Reduced phosphorylation of S6 and GSK3 β [2]	
Pancreatic Ductal Adenocarcinoma (PDAC)	Western Blot (in vitro)	Inhibited p-AKT, but did not suppress p-ERK [3] [4]	

Experimental Protocols for Key Assays

To confirm **Omipalisib**'s activity in the laboratory, here are the detailed methodologies for Western blot analysis and cell viability assays as described in the research.

Western Blot Analysis

This protocol is used to detect changes in protein phosphorylation, such as p-AKT and p-S6.

- **1. Cell Lysis:** Lyse cells treated with **Omipalisib** or vehicle (DMSO) in cold RIPA buffer supplemented with protease and phosphatase inhibitors [3] [5].
- **2. Protein Quantification:** Determine protein concentration of each lysate using a BCA protein assay [3].
- **3. Gel Electrophoresis:** Load equal amounts of protein (e.g., 20-40 μ g) and separate by SDS-PAGE (e.g., 10% gel) [3].
- **4. Protein Transfer:** Transfer proteins from the gel to a nitrocellulose or PVDF membrane [3].
- **5. Blocking:** Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding [3].
- **6. Antibody Incubation:**
 - **Primary Antibodies:** Incubate membrane with specific primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-S6 (Ser240/244), and a loading control like GAPDH or β -actin) overnight at 4°C [1].
 - **Secondary Antibodies:** Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature [1].
- **7. Detection:** Visualize protein bands using enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system [1].

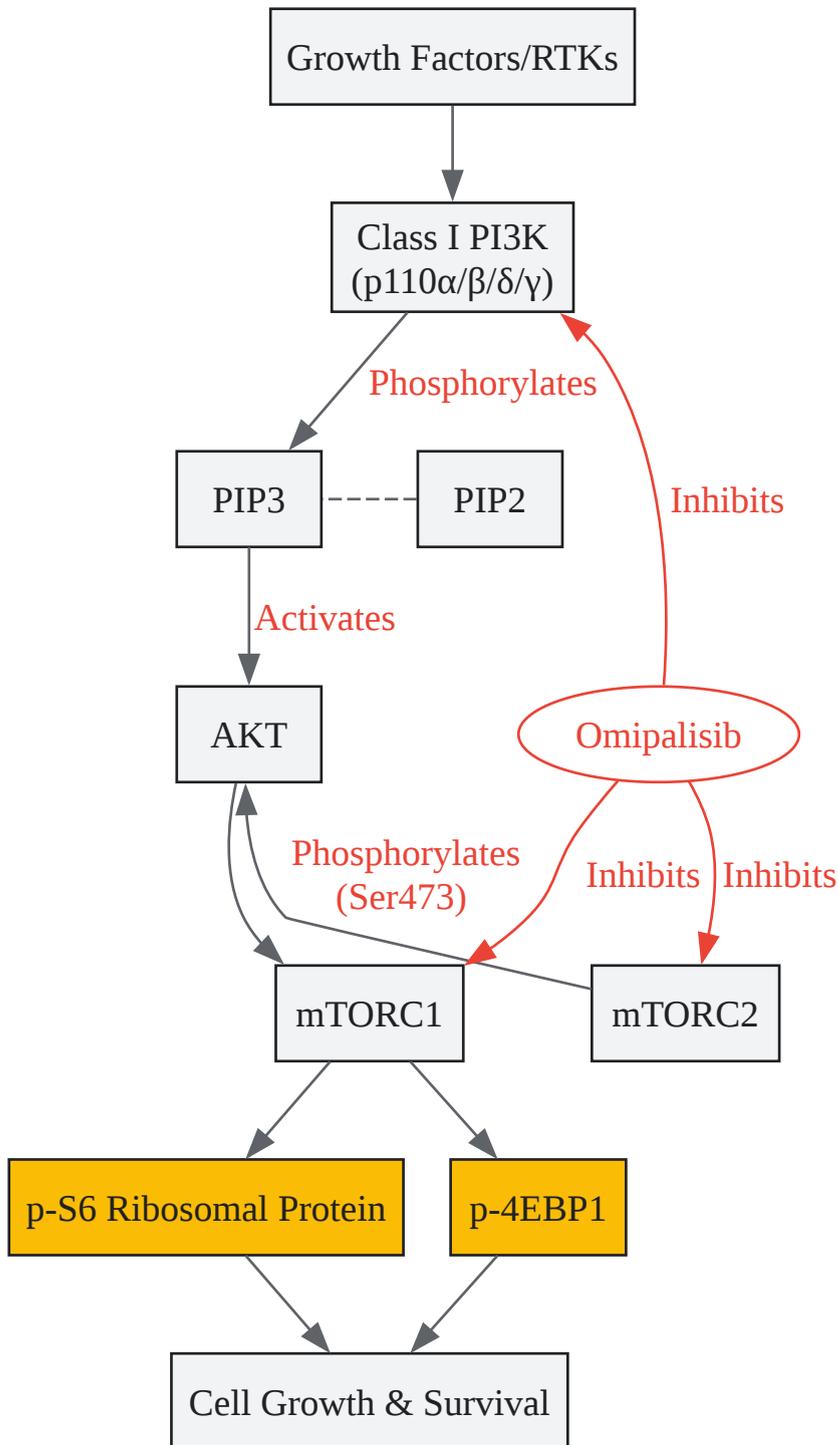
Cell Viability Assay (MTT)

This protocol measures the inhibitory effect of **Omipalisib** on cell proliferation.

- **1. Cell Seeding:** Seed cells into 96-well plates and culture overnight [1].
- **2. Drug Treatment:** Treat cells with a series of concentrations of **Omipalisib** (e.g., from nM to μ M) or vehicle control (DMSO) for a set period (e.g., 72 hours) [1].
- **3. MTT Incubation:** Add MTT solution (5 mg/mL) to each well and incubate for several hours (e.g., 4 hours) to allow formazan crystal formation [1].
- **4. Solubilization:** Remove the culture medium and dissolve the formazan crystals in DMSO [1].
- **5. Absorbance Measurement:** Record the absorbance at 570 nm (and a reference wavelength of 630 nm) using a plate reader. Cell viability is calculated relative to the control group [1].

Mechanism of Action and Signaling Pathway

Omipalisib is a dual **pan-PI3K and mTOR inhibitor**. It simultaneously targets the catalytic subunits of class I PI3Ks ($p110\alpha$, β , δ , γ) and both mTOR complexes (mTORC1 and mTORC2) [2] [6]. This dual action effectively blocks the PI3K/AKT/mTOR signaling cascade, a key pathway driving cell growth, proliferation, and survival. The diagram below illustrates how **Omipalisib** inhibits this pathway and the key phosphorylation sites you would detect in your Western blot.



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This direct and concurrent inhibition of upstream and downstream components explains the potent suppression of p-AKT (a target of mTORC2) and p-S6 (a target of mTORC1 and S6K) observed in the Western blot data [1] [2].

Research Context and Combination Strategies

- **Therapeutic Rationale:** The strong preclinical efficacy of **Omipalisib** supports targeting the PI3K/AKT/mTOR pathway in cancers where it is constitutively activated, such as ESCC and Burkitt Lymphoma [1] [2].
- **Combination Therapy:** Research in Pancreatic Ductal Adenocarcinoma (PDAC) suggests that **Omipalisib** alone may not be sufficient due to pathway crosstalk. Studies show that combining **Omipalisib** with MAPK pathway inhibitors (like the MEK inhibitor Trametinib) more effectively suppresses tumor growth by blocking two major oncogenic signaling pathways simultaneously [3] [4].

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